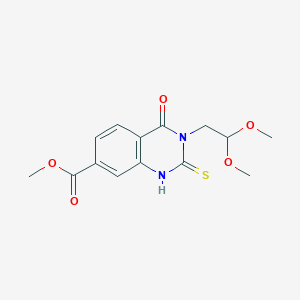

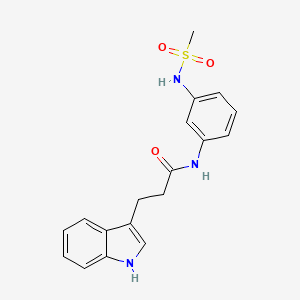

![molecular formula C15H17N3O B6577100 N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1197654-80-0](/img/structure/B6577100.png)

N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclopentanecarboxamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups . Pyrazole compounds are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has been studied for its potential applications in the treatment of cancer. It has been shown to inhibit CDK4, which is involved in the regulation of cell cycle progression. Inhibition of CDK4 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound could be used as a potential anti-cancer drug. In addition, this compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mecanismo De Acción

Target of Action

The primary target of N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

It is likely that it interacts with the kinase domain of mapk1, potentially altering its activity and influencing downstream signaling pathways .

Biochemical Pathways

The compound’s interaction with MAPK1 can affect various biochemical pathways. MAPK1 is involved in multiple signaling pathways, including the ERK pathway, which plays a key role in regulating cell growth and differentiation .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and therapeutic potential.

Result of Action

Given its target, it may influence cell growth and differentiation processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide in lab experiments is its high solubility in water. This makes it easy to work with and allows for more precise dosing. However, this compound is also a potent inhibitor of CDK4, and thus, care must be taken to avoid over-inhibition of the enzyme, which could lead to adverse effects.

Direcciones Futuras

In the future, N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide could be further studied for its potential applications in the treatment of other diseases, such as diabetes and heart disease. In addition, this compound could also be used to study the role of CDK4 in normal cellular processes, such as cell proliferation, differentiation, and apoptosis. Finally, this compound could be used to develop novel inhibitors of CDK4 with improved potency and selectivity.

Métodos De Síntesis

N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide was synthesized using a two-step process involving a Suzuki-Miyaura coupling reaction followed by a cyclization reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between a halide and an organoboron compound. The organoboron compound used in this reaction was 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide. The cyclization reaction was performed using a sodium hydride-mediated ring closing reaction.

Propiedades

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(12-3-1-2-4-12)17-13-7-5-11(6-8-13)14-9-10-16-18-14/h5-10,12H,1-4H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANWZXSCCWIRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

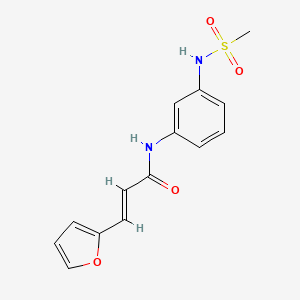

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)

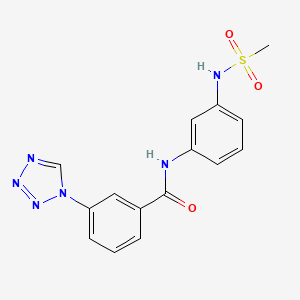

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)

![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)

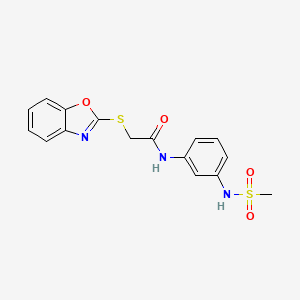

![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)